![molecular formula C20H18BrFO5 B2379448 2-甲氧基乙基 6-溴-5-[(4-氟苯基)甲氧基]-2-甲基-1-苯并呋喃-3-羧酸酯 CAS No. 384360-78-5](/img/structure/B2379448.png)

2-甲氧基乙基 6-溴-5-[(4-氟苯基)甲氧基]-2-甲基-1-苯并呋喃-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

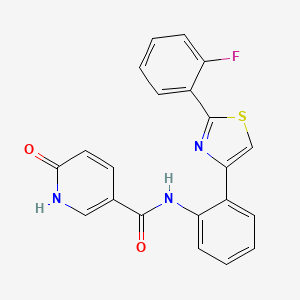

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI and SMILES notations. The InChI notation isInChI=1S/C14H15BrO5/c1-8-13 (14 (16)19-5-4-17-2)9-6-12 (18-3)10 (15)7-11 (9)20-8/h6-7H,4-5H2,1-3H3 . The SMILES notation is CC1=C (C2=CC (=C (C=C2O1)Br)OC)C (=O)OCCOC . Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 343.17 g/mol . It has a topological polar surface area of 57.9 Ų . The compound has a complexity of 338 .科学研究应用

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organohalide. The reaction conditions are mild and tolerant to various functional groups, making it a widely used reaction in organic synthesis .

Protodeboronation

The compound could also be used in protodeboronation . This is a process where boronic esters are converted to their corresponding hydrocarbons. Protodeboronation is not well developed, but it’s a valuable transformation in organic synthesis .

Anti-Markovnikov Hydromethylation

The compound could be used in anti-Markovnikov hydromethylation . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Antidiabetic Agents

The compound could be used in the synthesis of antidiabetic agents . For example, it can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis of Organic Compounds

The compound could be used in the synthesis of various organic compounds . It can be used as a building block in organic synthesis .

Research and Development

The compound could be used in research and development . It can be used to study its properties and potential applications.

未来方向

属性

IUPAC Name |

2-methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrFO5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-3-5-14(22)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKERFOPKJCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)F)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrFO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)